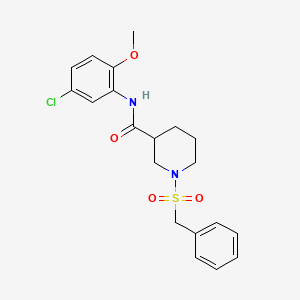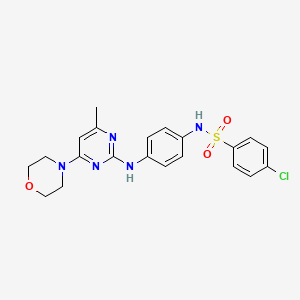![molecular formula C25H28N4O5S B11239890 N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B11239890.png)
N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a methoxyphenyl group, an ethoxy linker, and a benzamide moiety with a piperidine sulfonyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl group. Subsequent steps involve the formation of the ethoxy linker and the attachment of the benzamide moiety. The final step includes the sulfonylation of the piperidine ring. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the benzamide moiety could produce an amine derivative.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: In medicine, N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
- N-(2-{[6-(4-Chlorophenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide
- N-(2-{[6-(4-Methylphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide
- N-(2-{[6-(4-Fluorophenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide
Comparison: Compared to its analogs, N-(2-{[6-(4-Methoxyphenyl)pyridazin-3-YL]oxy}ethyl)-4-(piperidine-1-sulfonyl)benzamide is unique due to the presence of the methoxy group. This functional group can influence the compound’s electronic properties, reactivity, and interactions with biological targets. For instance, the methoxy group may enhance the compound’s ability to cross cell membranes or increase its binding affinity to specific receptors.
特性
分子式 |
C25H28N4O5S |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C25H28N4O5S/c1-33-21-9-5-19(6-10-21)23-13-14-24(28-27-23)34-18-15-26-25(30)20-7-11-22(12-8-20)35(31,32)29-16-3-2-4-17-29/h5-14H,2-4,15-18H2,1H3,(H,26,30) |
InChIキー |
WCTSRVJSLXUATI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11239813.png)
![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11239818.png)
![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]naphthalene-2-sulfonamide](/img/structure/B11239828.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11239832.png)
![N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11239837.png)
![7-(2,5-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11239842.png)
![4-bromo-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B11239852.png)
![Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11239853.png)
![N,N,6-Trimethyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11239858.png)


![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11239878.png)

![N-(2-chlorobenzyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11239892.png)
